molecular formula C10H21N3O B5339094 N-butyl-4-methylpiperazine-1-carboxamide

N-butyl-4-methylpiperazine-1-carboxamide

Cat. No.: B5339094
M. Wt: 199.29 g/mol
InChI Key: VBPCMMWOYIHEBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Butyl-4-methylpiperazine-1-carboxamide is a piperazine-derived compound featuring a methyl group at the 4-position of the piperazine ring and an N-butyl-substituted carboxamide moiety. Piperazine carboxamides are widely explored in medicinal chemistry due to their structural versatility, which allows for modulation of physicochemical and pharmacological properties.

Properties

IUPAC Name

N-butyl-4-methylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O/c1-3-4-5-11-10(14)13-8-6-12(2)7-9-13/h3-9H2,1-2H3,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBPCMMWOYIHEBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)N1CCN(CC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-4-methylpiperazine-1-carboxamide typically involves the reaction of 4-methylpiperazine with butyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature for several hours. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-butyl-4-methylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of new substituted piperazine derivatives.

Scientific Research Applications

N-butyl-4-methylpiperazine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-butyl-4-methylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Physicochemical Properties

Table 2: Melting Points and Conformational Analysis
Compound Name Melting Point (°C) Piperazine Conformation Hydrogen Bonding
A2 (3-Fluorophenyl) 189.5–192.1 Not reported Similar NMR to unsubstituted
A4 (2-Chlorophenyl) 197.9–199.6 Not reported Similar NMR to unsubstituted
N-(4-Chlorophenyl)-4-methylpiperazine-1-carboxamide - Chair conformation N–H⋯O chains along [100]
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide - Chair conformation N–H⋯O chains along [100]

Key Observations :

  • Aryl-substituted carboxamides (e.g., A2–A6) exhibit higher melting points (189–200°C) compared to alkyl-substituted analogs, likely due to stronger intermolecular interactions (e.g., π-π stacking) .
  • X-ray crystallography confirms that piperazine rings adopt chair conformations in both N-(4-chlorophenyl)-4-methyl/ethyl derivatives, with hydrogen bonding stabilizing the crystal lattice .
Table 3: Receptor Binding and Selectivity
Compound Name Target Receptor Affinity (Kᵢ, nM) Selectivity (vs. D2R)
8j (Arylpiperazine carboxamide) D3R 2.6 >1000-fold
15b (Amine-linked analog of 8j) D3R 393 Reduced selectivity

Critical Findings :

  • The carboxamide linker is pivotal for dopamine D3 receptor (D3R) selectivity. Removal of the carbonyl group (e.g., amine-linked analog 15b) reduces D3R affinity by >100-fold, highlighting the importance of hydrogen-bonding interactions .
  • Substituents on the piperazine ring (e.g., methyl vs. ethyl) may influence conformational stability but require further study to correlate with activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.